molecular formula C8H12O3 B1583539 Ethyl 3-oxocyclopentanecarboxylate CAS No. 5400-79-3

Ethyl 3-oxocyclopentanecarboxylate

Cat. No. B1583539
CAS RN: 5400-79-3
M. Wt: 156.18 g/mol
InChI Key: VGJWAMLZUUGEQY-UHFFFAOYSA-N
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Description

Ethyl 3-oxocyclopentanecarboxylate is a chemical compound with the linear formula C8H12O3 . It is commonly used in laboratory settings .


Molecular Structure Analysis

The molecular structure of Ethyl 3-oxocyclopentanecarboxylate is represented by the linear formula C8H12O3 . The InChI code for this compound is 1S/C8H12O3/c1-2-11-8(10)6-3-4-7(9)5-6/h6H,2-5H2,1H3 .


Chemical Reactions Analysis

Specific chemical reactions involving Ethyl 3-oxocyclopentanecarboxylate are not provided in the search results. More detailed information may be available in specialized chemical databases or literature .


Physical And Chemical Properties Analysis

Ethyl 3-oxocyclopentanecarboxylate is a liquid at room temperature . It has a molecular weight of 156.18 . The compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 228.2±33.0 °C at 760 mmHg .

Scientific Research Applications

Asymmetric Synthesis

Ethyl 3-oxocyclopentanecarboxylate has been utilized in the asymmetric synthesis of pseudodipeptides, like the fluorinated dipeptide Ala-Ψ[(Z)CFCH]-Pro analogue. This compound is significant for conformational and structural studies in peptides and proteins, and also as a potential enzyme inhibitor (Dutheuil et al., 2013).

Chemical Reactions and Derivatives

The sodium derivative of ethyl 2-oxocyclopentanecarboxylate reacts with various compounds to produce derivatives like 1-(3-bromopropyl)-2-oxocyclopentanecarboxylic acid and 1-(3-chloropropyl)-2-oxocyclopentanecarboxylic acid, expanding its utility in synthetic chemistry (Zelinsky & Elagina, 1953).

Safety And Hazards

Ethyl 3-oxocyclopentanecarboxylate is classified as a combustible liquid . It may cause skin and eye irritation, and it can be harmful if swallowed or inhaled . Safety precautions include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and not ingesting the compound . In case of contact with skin or eyes, immediate washing with plenty of water is recommended .

Relevant Papers The search results did not provide specific papers related to Ethyl 3-oxocyclopentanecarboxylate. For a more detailed analysis, it would be beneficial to conduct a thorough literature review using academic databases .

properties

IUPAC Name

ethyl 3-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-11-8(10)6-3-4-7(9)5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJWAMLZUUGEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278873
Record name ethyl 3-oxocyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxocyclopentanecarboxylate

CAS RN

5400-79-3
Record name 5400-79-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-oxocyclopentanecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-oxocyclopentanecarboxylate
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Synthesis routes and methods

Procedure details

A solution of cyclopentanone-3-carboxylic acid (5.00 g, 39 mmol), caesium carbonate (12.82 g, 39 mmol) and ethyl iodide (9.12 g, 4.75 ml, 58.5 mmol) in DMF (50 ml) was stirred at RT for 18 h. The mixture was then concentrated i. vac., the residue was taken up in toluene, the mixture was concentrated again and 2 N hydrochloric acid and EtOAc were then added. The aq. phase was extracted with EtOAc (3×30 ml) and the combined organic phases were washed with aq. sodium thiosulfate soln. The organic phase was dried with Na2SO4 and concentrated i. vac.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.82 g
Type
reactant
Reaction Step One
Quantity
4.75 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
EW Della, AM Knill - Australian Journal of Chemistry, 1994 - CSIRO Publishing
… was removed under vacuum and the residue distilled to afford a mixture (88: 12) of ethyl 1-methyl-4-oxocyclohexanecarboxylate (23) and ethyl 1-ethyl-3-oxocyclopentanecarboxylate (…
Number of citations: 25 www.publish.csiro.au
E Brenna, M Crotti, FG Gatti, D Monti, F Parmeggiani… - Green …, 2017 - pubs.rsc.org
A three-step biocatalytic procedure is described for the conversion of methyl and ethyl cyclopentene- and cyclohexenecarboxylates into both the enantiomers of the corresponding chiral …
Number of citations: 29 pubs.rsc.org
YJ Chen, HL Wang, NR Villarante, GJ Chuang… - Tetrahedron, 2013 - Elsevier
Photochemistry of the title compounds in various solvents was studied using a broad band of light centered at 350 nm. C-4 spiroketal cyclohexenone 4 (1.0 M) afforded dimers and 12b …
Number of citations: 5 www.sciencedirect.com
JM Hogan - 2008 - search.proquest.com
Molecular modeling and synthetic studies were carried out on several novel analogs of risedronate, a nitrogen-containing bisphosphonate (N-BP) drug that is widely used for the …
Number of citations: 0 search.proquest.com
M Kovalenko, DV Yarmoliuk… - European Journal of …, 2019 - Wiley Online Library
… Yield: 65.9 g (63 %) from 100 g of 1 and 87.4 g of ethyl 3-oxocyclopentanecarboxylate (4e); yellow liquid. H NMR (500 MHz, CDCl 3 ) δ = 5.23 (s, 1H), 4.10 (q, J = 7.1 Hz, 2H), 2.92 (dd, J …
Y Sato, S Nishioka, O Yonemitsu… - Chemical and …, 1963 - jstage.jst.go.jp
(+)-3-Oxocyclopentanecarboxylic acid was chemically correlated with (+)-3-carboxyadipic acid and with (+)-3-methylcyclopentanone, both of which are of known absolute configurations…
Number of citations: 14 www.jstage.jst.go.jp

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